
1,1'-Biisoquinoline
描述
1,1’-Biisoquinoline is a heterocyclic compound belonging to the diimine family. It is characterized by two isoquinoline units connected at the 1-position. This compound is of particular interest due to its bidentate nitrogen donor properties, making it a valuable ligand in coordination and organometallic chemistry .
作用机制
- 1,1’-Biisoquinoline is a class of bidentate nitrogen donor ligands within the heterocyclic diimine family . These ligands exhibit the phenomenon of atropisomerism , which refers to hindered rotation about the C1–C1’ bond.
Target of Action
Mode of Action
生化分析
Biochemical Properties
1,1’-Biisoquinoline plays a significant role in biochemical reactions as a ligand that can coordinate with various metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through its nitrogen donor atoms. The compound forms stable complexes with transition metals, which can influence the activity of metalloenzymes. For example, 1,1’-biisoquinoline has been shown to coordinate with palladium complexes, forming optically active binuclear complexes with high chiral recognition . These interactions can affect the catalytic properties of the enzymes involved, potentially altering reaction rates and product specificity.
Cellular Effects
The effects of 1,1’-biisoquinoline on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the coordination of 1,1’-biisoquinoline with metal ions can lead to the formation of complexes that interact with cellular receptors or enzymes, thereby affecting signal transduction pathways. Additionally, the presence of 1,1’-biisoquinoline in the cellular environment can alter the expression of genes involved in metal ion homeostasis and oxidative stress responses .
Molecular Mechanism
At the molecular level, 1,1’-biisoquinoline exerts its effects through binding interactions with biomolecules. The nitrogen donor atoms of 1,1’-biisoquinoline can coordinate with metal ions, forming stable complexes that can inhibit or activate enzymes. For example, the coordination of 1,1’-biisoquinoline with ruthenium complexes has been studied for its potential as a molecular water oxidation catalyst . These interactions can lead to changes in enzyme activity, substrate binding affinity, and overall catalytic efficiency. Additionally, 1,1’-biisoquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-biisoquinoline can change over time due to its stability and degradation properties. The compound’s stability is influenced by factors such as pH, temperature, and the presence of metal ions. Over time, 1,1’-biisoquinoline may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies have shown that the presence of 1,1’-biisoquinoline can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular responses to environmental stimuli .
Dosage Effects in Animal Models
The effects of 1,1’-biisoquinoline in animal models vary with different dosages. At low doses, 1,1’-biisoquinoline may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain concentration of 1,1’-biisoquinoline is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including oxidative stress and disruption of metal ion homeostasis .
Metabolic Pathways
1,1’-Biisoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by forming complexes with metal ions that are essential for enzymatic reactions. For example, 1,1’-biisoquinoline can interact with enzymes involved in redox reactions, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 1,1’-biisoquinoline is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its ability to form complexes with metal ions, which can be recognized by specific transporters. These interactions can affect the distribution of 1,1’-biisoquinoline within different cellular compartments and tissues, potentially influencing its biological activity .
Subcellular Localization
The subcellular localization of 1,1’-biisoquinoline is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of 1,1’-biisoquinoline within these compartments can influence its activity and function, including its ability to modulate enzyme activity and gene expression .
准备方法
1,1’-Biisoquinoline can be synthesized through several methods, including:
Ullmann Coupling Reaction: This method involves the coupling of 1-haloisoquinolines in the presence of a copper catalyst.
Diastereoselective Synthesis: Another approach involves the diastereoselective Ullmann coupling of 1-(2-iodonaphthalen-1-yl)isoquinoline, which is prepared by regioselective C-H iodination.
化学反应分析
1,1’-Biisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert 1,1’-Biisoquinoline to partially or fully hydrogenated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens.
科学研究应用
1,1’-Biisoquinoline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound’s derivatives have been explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and catalysts.
相似化合物的比较
1,1’-Biisoquinoline can be compared to other similar compounds such as:
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
1,10-Phenanthroline: Known for its strong metal-binding capabilities.
What sets 1,1’-Biisoquinoline apart is its unique steric interactions and non-planar geometry, which can influence the properties of the metal complexes it forms .
属性
IUPAC Name |
1-isoquinolin-1-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVRNAUFPUDQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318905 | |
| Record name | 1,1'-Biisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17999-93-8 | |
| Record name | NSC338038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1,1'-Biisoquinoline is C18H12N2. Its molecular weight is 256.30 g/mol.
A: this compound derivatives have been characterized by various spectroscopic methods including 1H NMR, UV-Vis, and fluorescence spectroscopy. [, , , , , , ]
A: this compound exhibits atropisomerism due to hindered rotation around the C1-C1' bond. This results in the existence of two enantiomeric forms (Δ/Λ or δ/λ). [, , , ]
A: The chirality inherent to this compound influences its coordination to metal centers, leading to the formation of diastereomeric complexes. The stereochemistry at the metal center and the biisoquinoline ligand can significantly impact the complex's properties and reactivity. [, , , , ]
A: this compound acts as a bidentate nitrogen donor ligand, forming complexes with various transition metals including ruthenium, osmium, copper, rhodium, iridium, platinum, and silver. [, , , , , , , , , , , , , ]
A: The identity of the metal center greatly affects the complex's electronic structure, spectroscopic properties, and reactivity. For example, ruthenium(II) complexes with this compound and terpyridine ligands display distinct redox properties compared to their osmium(II) counterparts. [, , ]
A: Yes, some this compound complexes have demonstrated catalytic activity. For instance, ruthenium complexes incorporating this ligand have shown potential as catalysts for water oxidation in acidic media. [] Additionally, Rh(III) complexes have been utilized in the synthesis of 1,1'-biisoquinolines through multicomponent double C–H annulations. []
A: Benzannulation, the fusion of benzene rings onto the this compound structure, can significantly alter the photophysical properties of its complexes. This modification influences the energy levels of molecular orbitals, impacting absorption and emission wavelengths. [, ]
A: Several approaches have been employed for the synthesis of 1,1'-Biisoquinolines. These include: * Ullmann coupling of 1-(2-halonaphthalen-1-yl)isoquinolines. [] * Rh(III)-catalyzed multicomponent reactions involving benzils, ammonium acetate, and alkynes. [, ] * Nickel-catalyzed homocoupling of appropriately functionalized isoquinolines. []
A: Yes, the biisoquinoline scaffold can be readily functionalized at various positions. For instance, the introduction of alkyl groups at the 8 and 8' positions is feasible. Additionally, the 4 and 4' positions can be modified with hydroxyl groups, allowing for further derivatization through etherification or esterification reactions. [, ]
A: Yes, computational studies, including density functional theory (DFT) calculations, have been utilized to investigate the electronic structure, rotational barriers, and reactivity of this compound and its metal complexes. [, , ] These calculations offer valuable insights into the factors governing the stability and reactivity of these systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


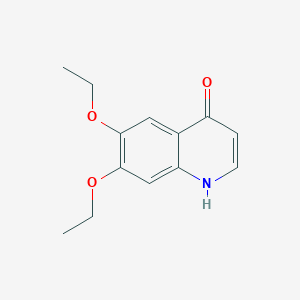
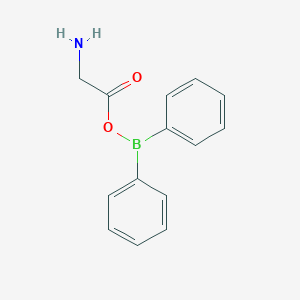
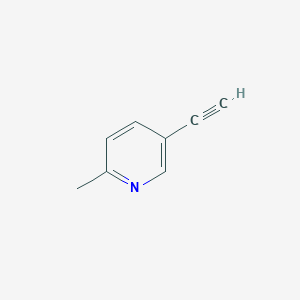
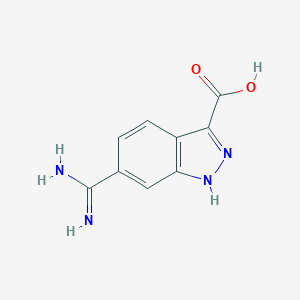
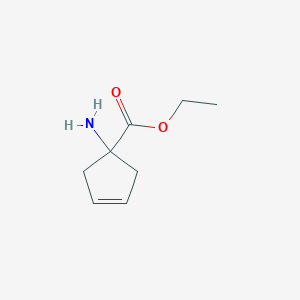
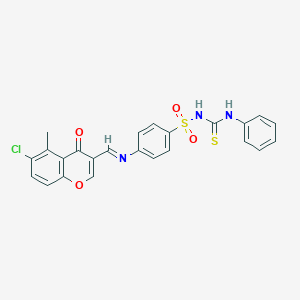
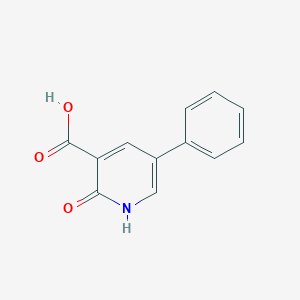
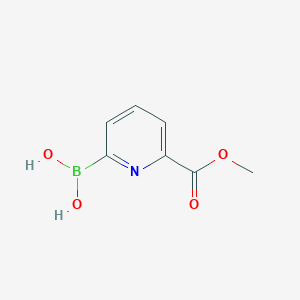
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)
![alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)-](/img/structure/B174364.png)
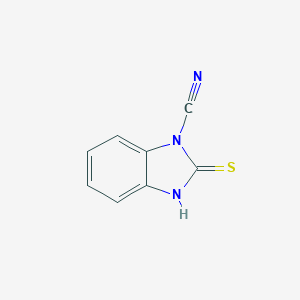
![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)
